CDDO-3P-Im
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Overview
Description
CDDO-3P-Im, also known as 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-3-yl)-1H-imidazole, is a synthetic triterpenoid derived from oleanolic acid. It is an analogue of CDDO-Imidazolide and has been shown to possess chemopreventive properties. This compound is known for its ability to reduce the size and severity of lung tumors in mouse models and is an orally active inhibitor of necroptosis, making it a valuable compound for research in ischemia/reperfusion studies .
Preparation Methods
The synthesis of CDDO-3P-Im involves the modification of oleanolic acid through a series of chemical reactions. The synthetic route typically includes the introduction of cyano and imidazole groups to the oleanolic acid backbone. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the desired product is obtained.
Chemical Reactions Analysis
CDDO-3P-Im undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CDDO-3P-Im has a wide range of scientific research applications:
Chemistry: It is used to study the effects of structural modifications on triterpenoids and their biological activities.
Biology: The compound is used to investigate cellular processes such as differentiation, apoptosis, and necroptosis.
Medicine: this compound is explored for its potential in cancer prevention and treatment, particularly in reducing lung tumor size and severity.
Industry: While its industrial applications are limited, it is used in research settings to develop new therapeutic agents and study their mechanisms of action .
Mechanism of Action
CDDO-3P-Im exerts its effects through multiple molecular targets and pathways. It is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). This activation helps protect cells from oxidative stress and inflammation. Additionally, this compound inhibits necroptosis by targeting specific proteins involved in this form of cell death .
Comparison with Similar Compounds
CDDO-3P-Im is compared with other similar compounds such as:
CDDO-Imidazolide: Both compounds are derived from oleanolic acid and share similar chemopreventive properties. this compound is more stable and has better bioavailability.
CDDO-2P-Im: Another pyridyl analogue of CDDO-Imidazolide, which also exhibits chemopreventive effects but differs in the position of the pyridyl group.
Bardoxolone methyl (CDDO-Me): A methyl ester derivative of CDDO, known for its anti-inflammatory and anticancer properties.
Properties
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O3/c1-34(2)12-14-39(33(46)43-22-27(42-23-43)24-9-8-16-41-21-24)15-13-38(7)31(26(39)19-34)28(44)17-30-36(5)18-25(20-40)32(45)35(3,4)29(36)10-11-37(30,38)6/h8-9,16-18,21-23,26,29,31H,10-15,19H2,1-7H3/t26-,29-,31-,36-,37+,38+,39-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKRPLQWYWDFQN-CXUPGZSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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